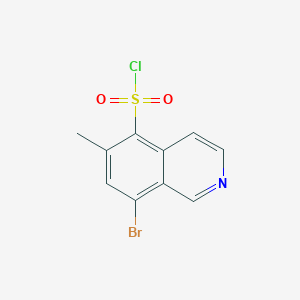

8-Bromo-6-methylisoquinoline-5-sulfonyl chloride

Description

Properties

Molecular Formula |

C10H7BrClNO2S |

|---|---|

Molecular Weight |

320.59 g/mol |

IUPAC Name |

8-bromo-6-methylisoquinoline-5-sulfonyl chloride |

InChI |

InChI=1S/C10H7BrClNO2S/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)16(12,14)15/h2-5H,1H3 |

InChI Key |

NFWVVWZRBKIAFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 6-methylisoquinoline followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

8-Bromo-6-methylisoquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-6-methylisoquinoline-5-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Limited use in the development of specialized materials and chemicals.

Mechanism of Action

The mechanism of action for 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles in various chemical reactions. This property makes it useful in the synthesis of complex organic compounds. The molecular targets and pathways involved are specific to the reactions it participates in .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key structural analogs and their distinguishing features include:

Key Observations:

- Reactivity : The sulfonyl chloride group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines), whereas nitro and fluoro groups in analogs primarily act as electron-withdrawing substituents, directing further electrophilic substitutions .

- Synthetic Challenges: The synthesis of 5-bromo-8-nitroisoquinoline requires careful temperature control to avoid 8-bromoisoquinoline formation, a challenge shared with the target compound due to positional isomerism risks .

Physicochemical Properties

- Boiling Point and Stability: 5-Bromo-8-fluoroisoquinoline has a boiling point of 310.3±22.0°C , while sulfonyl chloride derivatives like the target compound are typically moisture-sensitive and require storage under inert conditions.

- LogP and Solubility: The methyl group in the target compound likely increases lipophilicity (LogP ~3.5 estimated) compared to 5-bromo-8-fluoroisoquinoline (LogP 2.71) , suggesting improved membrane permeability in biological systems.

Biological Activity

8-Bromo-6-methylisoquinoline-5-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

8-Bromo-6-methylisoquinoline-5-sulfonyl chloride is characterized by its sulfonyl chloride functional group attached to an isoquinoline structure. The presence of the bromine atom and methyl group contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride. Isoquinoline compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic activity of various isoquinoline derivatives against MCF-7 breast cancer cells. The results indicated that compounds with sulfonyl groups, such as 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride, demonstrated promising inhibitory activity with an IC50 value of 16.1 μM, suggesting effective potential in breast cancer treatment .

| Compound | IC50 (μM) |

|---|---|

| 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride | 16.1 |

| Naphthalenyl sulfonyl isoquinoline derivative | 19.8 |

The proposed mechanism of action for the anticancer activity involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Isoquinolines can influence the expression of genes involved in these pathways, leading to enhanced apoptosis in cancer cells.

Inhibition of Enzymatic Activity

Isoquinoline derivatives have also been studied for their ability to inhibit specific enzymes linked to tumor progression and metastasis.

- Enzyme Inhibition Studies

Research indicates that 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride acts as a potent inhibitor of certain kinases involved in cancer signaling pathways. This inhibition can lead to decreased tumor growth rates and reduced metastatic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoquinoline derivatives. Modifications at various positions on the isoquinoline ring can significantly alter their pharmacological profiles.

- Bromine Substitution : Enhances lipophilicity and cellular uptake.

- Sulfonyl Group : Increases reactivity towards nucleophiles, potentially enhancing biological interactions.

Q & A

Basic Questions

Q. What are the critical parameters to optimize during the synthesis of 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride to ensure high yield and purity?

- Methodological Answer: Key parameters include reaction temperature, stoichiometry of reagents (e.g., brominating agents), solvent polarity, and reaction time. To systematically optimize these, employ Design of Experiments (DOE) principles. For example, a factorial design can evaluate interactions between variables like temperature (80–120°C) and solvent (dichloromethane vs. acetonitrile) while minimizing experimental runs. Post-synthesis, use HPLC to assess purity and adjust conditions iteratively .

| Factor | Range/Levels | Response Metric |

|---|---|---|

| Temperature | 80°C, 100°C, 120°C | Yield (%) |

| Solvent | Dichloromethane, Acetonitrile | Purity (HPLC area %) |

| Reaction Time | 6h, 12h, 18h | Byproduct Formation |

Q. How should researchers handle and store 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride to maintain stability?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Conduct stability tests under varying humidity (10–90% RH) and temperature (–20°C to 25°C) to determine degradation kinetics. Safety protocols include using PPE (gloves, goggles) and fume hoods, with waste segregated for professional disposal .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and intermediates. For example, ICReDD’s workflow combines ab initio calculations with experimental feedback to optimize sulfonylation reactions. Use tools like GRRM or Gaussian to model bromination energetics and validate with kinetic isotope effects (KIEs) .

| Computational Tool | Application Example | Experimental Validation |

|---|---|---|

| DFT (B3LYP/6-31G*) | Transition state for sulfonyl chloride formation | NMR monitoring of intermediates |

| Reaction Path Search | Identifying bromination barriers | Kinetic studies |

Q. What analytical strategies resolve contradictions in reported reaction mechanisms involving sulfonyl chlorides?

- Methodological Answer: Cross-validate using HPLC-MS to detect transient intermediates and X-ray crystallography to confirm structural assignments. For example, discrepancies in bromination pathways can be resolved by isotopic labeling (e.g., -tracing) and in situ IR spectroscopy to track bond formation/cleavage .

Q. How can membrane separation technologies improve purification of 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride?

- Methodological Answer: Optimize nanofiltration membranes (e.g., 200–500 Da MWCO) to retain unreacted precursors while allowing byproducts to pass. Adjust transmembrane pressure (1–5 bar) and solvent composition (e.g., THF/water mixtures) to maximize selectivity. Refer to CRDC subclass RDF2050104 for advanced membrane engineering frameworks .

Q. What experimental designs mitigate challenges in scaling up reactions involving sulfonyl chlorides?

- Methodological Answer: Use reaction calorimetry to assess exothermic risks during bromination. Apply CRDC subclass RDF2050112 principles for reactor design, such as continuous-flow systems to enhance heat/mass transfer. For example, a microreactor with controlled residence time (2–10 min) reduces side reactions compared to batch processes .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride in electrophilic substitution reactions?

- Methodological Answer: Follow H303+H313+H333 safety statements: avoid inhalation, skin contact, and use emergency eyewash stations. Implement engineering controls (e.g., scrubbers for HCl/Br off-gases) and validate waste treatment with TOC analysis to ensure compliance .

Applications in Drug Development

Q. How can 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride serve as a precursor for drug impurity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.